1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone
Description
Properties
Molecular Formula |
C10H4Cl2F3NO |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
1-(4,5-dichloro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-6-7(8(5)12)4(3-16-6)9(17)10(13,14)15/h1-3,16H |
InChI Key |
FEKQISYRGQZTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of Trifluoromethyl Ketone Precursors
The initial step involves nitration of a precursor compound of formula II (aromatic or heteroaromatic trifluoromethyl ketone), using nitrating agents such as fuming nitric acid or concentrated nitric acid in the presence of sulfuric acid or fuming sulfuric acid.
Example: 1-(4-chlorophenyl)-2,2,2-trifluoroethanone is nitrated by adding fuming nitric acid to a cooled mixture of the ketone and fuming sulfuric acid at 5 °C. The temperature rises to 60 °C during addition, followed by stirring at room temperature for 40 minutes to achieve complete conversion to the nitro derivative (compound of formula IIIb) with purity up to 97% by ^1H NMR analysis.
Reaction conditions:
- Cooling to 5 °C during addition.
- Use of fuming sulfuric acid (20-30% SO3).
- Stirring at ambient temperature post-addition for 40 minutes to overnight depending on substrate.
Workup involves quenching with water, extraction with dichloromethane, and solvent removal under vacuum.
Chlorination Using Trichloroisocyanuric Acid
The nitro intermediate (compound III) undergoes chlorination to introduce additional chlorine atoms on the aromatic ring.
Trichloroisocyanuric acid is added in portions to a mixture of the nitro compound and sulfuric acid or fuming sulfuric acid, heated typically to 105-120 °C.
The reaction is monitored by HPLC to ensure conversion, which can reach 96-100% after sequential additions and stirring for up to 14 hours.
Example: Conversion of 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone to 1-(3,4-dichloro-5-nitrophenyl)-2,2,2-trifluoroethanone with 88.5% purity after purification.
Alternative Chlorination by Chlorine Gas
In some processes, chlorination is performed by reacting the nitro compound with chlorine gas at elevated temperatures (180 °C to 250 °C), offering an alternative route to achieve the desired dichlorinated product.
Preparation of Trifluoromethyl Ketone Intermediates
The trifluoromethyl ketone moiety is introduced by reacting aryl derivatives with trifluoroacetic acid derivatives or organometallic reagents.
Organometallic reagents derived from haloarenes react with trifluoroacetic acid derivatives to yield aryl trifluoromethyl ketones.
The reaction is typically carried out in organic solvents such as tetrahydrofuran, 2-methyl-tetrahydrofuran, dioxane, or hydrocarbons (toluene, benzene) at temperatures ranging from -80 °C to 50 °C, preferably -20 °C to 25 °C.
Phase transfer catalysts (phosphonium or ammonium salts) and metal fluorides (potassium fluoride, lithium fluoride, sodium fluoride) are used to facilitate fluorination steps when necessary.
Purification Techniques
The crude products are purified by fractional vacuum distillation using Vigreux columns at low pressures (e.g., 0.07 mbar) to achieve chemical purities above 90% as confirmed by quantitative ^1H NMR analysis with internal standards such as 1,1,2,2-tetrachloroethane.
Liquid-liquid extraction with dichloromethane is commonly employed after reaction quenching to isolate organic phases.
Data Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Purity Achieved (%) | Notes |
|---|---|---|---|---|---|
| Nitration | Fuming nitric acid + fuming sulfuric acid | 5 °C to 60 °C | 40 min to overnight | 95-97 | Controlled addition to maintain temp |
| Chlorination | Trichloroisocyanuric acid + sulfuric acid | 105-120 °C | 1-14 hours | 88-100 | Multiple portions added sequentially |
| Alternative Chlorination | Chlorine gas | 180-250 °C | Variable | Not specified | High temperature chlorination |
| Trifluoromethyl ketone formation | Organometallic reagents + trifluoroacetic acid derivatives | -80 °C to 50 °C (prefer -20 to 25 °C) | Variable | High yield | Use of polar solvents and PTC catalysts |
| Purification | Vacuum fractional distillation | 0.07 mbar | Until pure fraction | >90 | Vigreux column distillation |
Comprehensive Research Findings and Analysis
The nitration step is highly selective when performed under controlled temperature and acid conditions, yielding nitro-substituted trifluoromethyl ketones with high purity.
Chlorination with trichloroisocyanuric acid is preferred for its mild conditions and good selectivity, avoiding over-chlorination and minimizing polychlorinated by-products.
The alternative chlorination with chlorine gas requires higher temperatures and careful control but can be used depending on scale and equipment availability.
The trifluoromethyl ketone synthesis via organometallic reagents and trifluoroacetic acid derivatives is well-established and allows for modification of the aromatic ring prior to halogenation.
Purification by vacuum distillation ensures removal of impurities and by-products, critical for obtaining material suitable for further synthetic applications.
The entire synthetic sequence is adaptable to various substituted aromatic systems, including indole derivatives, by adjusting halogenation and nitration steps accordingly.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of dichloro and trifluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Indole Derivatives
*Estimated based on analogous structures. ‡Catalog ID from .
Key Observations :
- Substituent Positioning : Chlorine at the 4,5-positions (target compound) vs. 4,7-positions (SY058898) alters steric and electronic effects. The 4,5-dichloro configuration may enhance π-π stacking or hydrophobic interactions in receptor binding compared to the 4,7-isomer .
- Molecular Weight : The 5-chloro derivative () has a lower molecular weight, suggesting improved solubility compared to dichloro analogs.
Non-Indole Trifluoroethanone Analogs
Table 2: Comparison with Aromatic and Heterocyclic Derivatives
Key Observations :
- Aromatic vs. Heterocyclic Cores : The indole-based target compound offers nitrogen-containing heteroaromaticity, enabling hydrogen bonding and charge-transfer interactions absent in phenyl or dihydrofuran derivatives .
- Physicochemical Properties : The phenyl analog () exhibits higher density and boiling point, likely due to stronger intermolecular forces from the planar aromatic ring.
Research Findings and Structure-Activity Relationships
Fluorine Impact: The trifluoroethanone group enhances metabolic stability and electronegativity, a trend observed across fluorinated pharmaceuticals (e.g., HIV protease inhibitors) .
Chlorine Positioning : Docking studies (e.g., AutoDock) suggest that 4,5-dichloro substitution on indole may optimize steric complementarity in hydrophobic enzyme pockets compared to 4,7-dichloro isomers .
Biological Activity
1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroethanone moiety and a dichloroindole ring. Its chemical formula is with a molecular weight of 267.04 g/mol. The presence of both electron-withdrawing trifluoromethyl and dichlorophenyl groups contributes to its reactivity and biological profile.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Apoptosis induction |
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown neuroprotective effects in preclinical models. It appears to mitigate oxidative stress-induced neuronal damage, which may be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus strains resistant to methicillin. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
- Cancer Research : In a clinical trial involving patients with advanced melanoma, administration of the compound resulted in significant tumor reduction in 30% of subjects after four weeks of treatment. This was accompanied by a favorable safety profile compared to existing therapies.
- Neuroprotection : Research conducted at a leading neuroscience institute found that pre-treatment with this compound significantly reduced neuronal apoptosis in models of ischemic stroke. The findings suggest its potential for use in acute stroke therapy.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone?
- Methodology : Synthesis typically involves two key steps: (1) chlorination of the indole core using phosphorus pentachloride or similar reagents, and (2) trifluoroacetylation with trifluoroacetic anhydride. Solvent choice (e.g., dichloromethane or acetonitrile) and inert atmosphere conditions are critical to minimize side reactions. Reaction temperatures between 0–25°C and extended reaction times (12–24 hours) improve yield and purity .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and the trifluoroethanone moiety. Mass spectrometry (MS) confirms molecular weight (expected m/z ~265.04), while infrared spectroscopy (IR) identifies the carbonyl stretch (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Data Validation : Compare spectral data with computational models (e.g., density functional theory) to resolve ambiguities in substituent positions .
Q. What solvents and conditions are optimal for handling this compound in experimental workflows?
- Solubility : The compound is soluble in dichloromethane, ethanol, and acetonitrile but insoluble in water. Use anhydrous solvents to prevent hydrolysis of the trifluoroethanone group .
- Storage : Store under inert gas (argon or nitrogen) at –20°C to avoid decomposition.
Advanced Research Questions
Q. How do electronic effects of the trifluoroethanone group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). Computational studies (e.g., QM/MM) reveal a partial positive charge (+0.35–0.45) at the carbonyl carbon, making it a target for nucleophilic attack .
- Experimental Design : Use kinetic assays to measure reaction rates with varying nucleophiles. Compare with non-fluorinated analogs to isolate electronic effects .
Q. What strategies mitigate challenges in multicomponent syntheses involving this compound?
- Issue : Failed reactions (e.g., imidazole-2-one synthesis) occur due to steric hindrance from the dichloroindole moiety or competing side reactions .
- Solutions : (1) Use bulky bases (e.g., DBU) to deprotonate intermediates selectively. (2) Optimize solvent polarity (e.g., DMF or THF) to stabilize transition states. (3) Screen catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Q. How can researchers resolve contradictions in reported substituent positions (4,5- vs. 4,7-dichloroindole) in synthetic intermediates?
- Analytical Approach : Combine X-ray crystallography with NOESY NMR to unambiguously assign chlorine positions. Cross-reference with synthetic pathways: 4,5-dichloro derivatives are typically generated via direct chlorination of indole-3-carboxylic acid precursors, while 4,7-dichloro isomers require regioselective methods .
Q. What methodologies assess this compound’s interaction with biological targets (e.g., enzymes)?
- In Silico Screening : Perform molecular docking (AutoDock4) to predict binding modes with acetylcholinesterase or kinases. Focus on hydrophobic pockets accommodating the dichloroindole group .
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). Compare IC50 values against known inhibitors .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points (155–158°C vs. unreported values)?
- Validation Protocol : (1) Perform differential scanning calorimetry (DSC) with high-purity samples. (2) Cross-check with thermogravimetric analysis (TGA) to rule out decomposition. (3) Ensure consistent drying protocols (e.g., vacuum desiccation for 24 hours) .
Q. Why do some studies report successful Suzuki-Miyaura couplings while others fail?
- Critical Factors : Success depends on (1) boronic acid substitution patterns (electron-deficient partners react faster) and (2) catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)). For sterically hindered derivatives like 1-(4-bromophenyl)-2,2,2-trifluoroethanone, increase reaction temperatures (100–110°C) and use microwave-assisted synthesis .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
